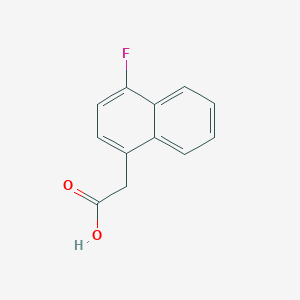

2-(4-Fluoronaphthalen-1-yl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluoronaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHUDLBMYDJEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluoronaphthalen 1 Yl Acetic Acid

Advanced Synthetic Routes to 2-(4-Fluoronaphthalen-1-yl)acetic Acid

The construction of this compound involves the strategic formation of the fluorinated naphthalene (B1677914) core followed by the introduction and elaboration of the acetic acid side chain. Advanced synthetic routes prioritize efficiency, regioselectivity, and yield.

Strategies for Regioselective Fluorination and Naphthalene Core Functionalization

The primary challenge in synthesizing the target molecule lies in the precise placement of the fluorine atom at the C-4 position and the acetic acid group at the C-1 position of the naphthalene ring.

Regioselective Fluorination: Two principal strategies can be employed for the synthesis of the key precursor, 1-fluoronaphthalene.

Electrophilic Fluorination: A modern approach involves the direct fluorination of naphthalene using electrophilic fluorinating agents. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are capable of directly fluorinating naphthalene to produce 1-fluoronaphthalene. wikipedia.org This method often offers advantages in terms of milder reaction conditions and operational simplicity.

Schiemann Reaction: A more conventional method is the Balz-Schiemann reaction. This process begins with 1-naphthylamine, which undergoes diazotization with nitrous acid in the presence of a non-nucleophilic acid. The resulting diazonium salt is then treated with an aqueous solution of fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to precipitate the diazonium tetrafluoroborate or hexafluorophosphate salt. google.comgoogle.com Gentle thermal decomposition of this isolated salt yields 1-fluoronaphthalene. google.comgoogle.com

Naphthalene Core Functionalization: Once 1-fluoronaphthalene is obtained, the next critical step is the regioselective introduction of a two-carbon chain at the C-1 position. The fluorine atom at C-1 acts as an ortho-, para-director for subsequent electrophilic aromatic substitution. Consequently, electrophilic attack is directed to the C-4 position. A highly efficient method to functionalize this position is through Friedel-Crafts-type reactions.

A key transformation is the formylation of 1-fluoronaphthalene using dichloromethyl methyl ether and a Lewis acid catalyst like tin(IV) chloride (SnCl₄). This reaction proceeds with high regioselectivity to yield 4-fluoro-1-naphthaldehyde as the major product. acs.org This aldehyde is a crucial intermediate from which the acetic acid side chain can be elaborated.

Precursor Chemistry and Synthesis of Key Intermediates

The synthesis of this compound hinges on the efficient preparation and conversion of key intermediates.

Key Precursors and Intermediates:

| Precursor/Intermediate | Structure | Synthesis Method | Reference |

| 1-Naphthylamine | C₁₀H₉N | Commercially available | N/A |

| 1-Fluoronaphthalene | C₁₀H₇F | Schiemann reaction from 1-naphthylamine or direct fluorination of naphthalene. | wikipedia.orggoogle.com |

| 4-Fluoro-1-naphthaldehyde | C₁₁H₇FO | Formylation of 1-fluoronaphthalene using dichloromethyl methyl ether and SnCl₄. | acs.org |

| 4-Fluoro-1-naphthalenemethanol | C₁₁H₉FO | Reduction of 4-fluoro-1-naphthaldehyde with a reducing agent like NaBH₄. | Standard textbook procedure |

| 4-Fluoro-1-(chloromethyl)naphthalene | C₁₁H₈ClF | Chlorination of 4-fluoro-1-naphthalenemethanol using SOCl₂ or similar. | Standard textbook procedure |

| 2-(4-Fluoronaphthalen-1-yl)acetonitrile | C₁₂H₈FN | Reaction of 4-fluoro-1-(chloromethyl)naphthalene with sodium cyanide. | Standard textbook procedure |

Synthetic Pathway from 4-Fluoro-1-naphthaldehyde: A reliable and common method to convert an aldehyde to the corresponding homologous acetic acid involves a multi-step sequence:

Reduction: The aldehyde group of 4-fluoro-1-naphthaldehyde is first reduced to a primary alcohol, yielding 4-fluoro-1-naphthalenemethanol. This is typically achieved with mild reducing agents such as sodium borohydride (NaBH₄).

Halogenation: The resulting alcohol is converted into a more reactive leaving group, typically a halide. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) provides 4-fluoro-1-(chloromethyl)naphthalene or its bromo-analogue.

Cyanation: The benzylic-type halide is then subjected to nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to form 2-(4-fluoronaphthalen-1-yl)acetonitrile.

Hydrolysis: Finally, the nitrile functional group is hydrolyzed under acidic or basic conditions. Heating the nitrile with aqueous acid (e.g., H₂SO₄ or HCl) or a base (e.g., NaOH) followed by acidic workup yields the desired product, this compound.

Comparative Analysis of Conventional and Emerging Synthetic Protocols

The synthesis of this compound can be approached via different protocols, each with distinct advantages and disadvantages.

| Protocol Feature | Conventional Protocol | Emerging Protocol |

| Fluorination Method | Balz-Schiemann reaction from 1-naphthylamine. | Direct electrophilic fluorination of naphthalene with reagents like Selectfluor. |

| Side Chain Introduction | Often involves chloromethylation of the naphthalene core, followed by cyanation and hydrolysis. This can sometimes lead to issues with regioselectivity and the use of highly toxic reagents. | Regioselective formylation of 1-fluoronaphthalene followed by a structured sequence of reduction, halogenation, cyanation, and hydrolysis. |

| Reagents | Utilizes classical, often harsh reagents (e.g., strong acids, NaNO₂, KCN). | Employs modern, often milder and more selective reagents (e.g., Selectfluor, specific Lewis acids). |

| Efficiency & Yield | Can involve more steps and potentially lower overall yields due to the challenges in controlling regioselectivity in early steps. | Generally offers higher regioselectivity and potentially higher overall yields due to more controlled transformations. acs.org |

| Safety & Environment | Often involves hazardous intermediates (diazonium salts) and highly toxic reagents (cyanide salts). | While still using hazardous materials, direct fluorination can avoid some of the pitfalls of diazonium chemistry. The overall pathway may be more "atom-economical". |

Derivatization Strategies and Synthesis of Analogues of this compound

The carboxylic acid moiety of the title compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives and analogues.

Synthesis of Carboxylic Acid Derivatives (e.g., Esters, Amides)

Standard organic transformations can be applied to convert the carboxylic acid group into various functional derivatives.

Ester Synthesis (Esterification):

Fischer Esterification: The most direct method involves reacting this compound with an alcohol (R-OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically with heating.

Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a mild base (e.g., K₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from a primary alkyl halide (R-X), forming the ester. This is known as Williamson ether synthesis-analogous esterification.

Amide Synthesis (Amidation): Direct reaction of the carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated."

Via Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(4-fluoronaphthalen-1-yl)acetyl chloride readily reacts with a primary or secondary amine (R¹R²NH) to form the corresponding amide.

Peptide Coupling Reagents: A milder and very common method involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) activate the carboxylic acid, allowing it to react directly with an amine to form the amide bond under mild conditions.

Common Derivatization Reagents:

Structural Modifications of the Naphthalene Moiety

Beyond derivatization of the acid group, the fluoronaphthalene core itself can be modified to produce a diverse range of structural analogues.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the naphthalene ring is activated towards nucleophilic attack by the electron-withdrawing nature of the aromatic system, particularly when other activating groups are present. Research on the precursor, 4-fluoro-1-naphthaldehyde, has shown that the fluorine atom can be displaced by various nucleophiles such as alkoxides, thiolates, and azide in polar aprotic solvents like DMSO. acs.org It is plausible that this compound or its ester derivatives could undergo similar SNAr reactions, allowing the replacement of the fluorine with other functional groups (e.g., -OR, -SR, -N₃). This provides a route to 4-substituted-1-naphthylacetic acid derivatives.

Electrophilic Aromatic Substitution: Further electrophilic substitution on the this compound ring system is also possible. The existing substituents—the C1-acetic acid group and the C4-fluoro group—will direct incoming electrophiles. The alkyl side chain is weakly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The positions most susceptible to further attack would be C5 and C8, which are para and ortho to the acetic acid group, respectively, and also on the adjacent, more activated ring. Reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) could potentially introduce new substituents onto the second aromatic ring.

Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation via metal-catalyzed cross-coupling reactions. While the C-F bond is generally strong, under specific catalytic conditions, it can participate in such reactions. nih.gov Alternatively, another halide (e.g., Br or I) could be introduced onto the naphthalene ring via electrophilic substitution, which would then serve as a handle for well-established cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. This would enable the attachment of a wide variety of aryl, alkyl, or amino groups to the naphthalene core.

Incorporation into Complex Molecular Architectures (e.g., Spiroamide, Piperidine-Sulfonyl Hybrid Systems)

The carboxylic acid functional group of this compound serves as a versatile handle for its incorporation into more complex molecular frameworks. While direct examples involving this specific fluorinated naphthalene derivative are not extensively documented in publicly available literature, its integration into spiroamide and piperidine-sulfonyl hybrid systems can be projected based on established synthetic protocols for analogous aryl acetic acids.

Spiroamide Architectures: The synthesis of spiroamides often involves the condensation of an activated carboxylic acid with a suitable diamine or amino alcohol precursor that contains a spirocyclic core. For this compound, a plausible route would involve its conversion to a more reactive acyl chloride or its activation with a peptide coupling agent. This activated intermediate could then be reacted with a spirocyclic amine to furnish the target spiroamide. This method allows for the strategic placement of the fluoronaphthalene moiety, which can be crucial for modulating the pharmacological or material properties of the final spiro-compound.

Piperidine-Sulfonyl Hybrid Systems: Hybrid molecules containing both piperidine and sulfonyl groups are of significant interest in medicinal chemistry. The synthesis of such hybrids using this compound would typically proceed through an amide bond formation. The carboxyl group of the acid can be coupled with an amino-piperidine derivative that already contains a sulfonyl group, or with a piperidine that can be later functionalized with a sulfonyl moiety. For instance, coupling with piperidine-4-amine, followed by reaction of the secondary amine on the piperidine ring with a sulfonyl chloride, would yield a piperidine-sulfonyl hybrid. This modular approach allows for the systematic variation of all three components: the fluoronaphthalene group, the piperidine linker, and the sulfonyl group, to fine-tune the molecule's properties.

Reaction Mechanisms and Reactivity Studies of this compound

Oxidative Transformations and Reaction Pathways

The naphthalene core of this compound is susceptible to oxidative transformations, which can lead to dearomatization or the introduction of further oxygen-containing functional groups. The presence of the fluorine atom and the acetic acid side chain influences the regioselectivity and rate of these reactions.

Oxidative dearomatization of naphthalene derivatives can be achieved using various catalytic systems. For instance, biomimetic iron catalysts have been shown to perform syn-dihydroxylation on naphthalenes, transforming the flat aromatic ring into a three-dimensional, oxygenated scaffold. nih.govacs.org In the case of this compound, such a transformation would likely occur on the unsubstituted ring, as electron-withdrawing groups can influence the reaction's site-selectivity. The reaction proceeds by introducing Csp³–O bonds, which breaks the aromaticity and yields highly functionalized, non-aromatic structures. nih.govacs.org Naphthalenes with electron-withdrawing groups have been shown to be oxidized in high yields. nih.govacs.org

The acetic acid side chain itself can also be a site for oxidative reactions, although the aromatic ring is generally more reactive under typical oxidative dearomatization conditions. The specific pathway and product distribution will depend heavily on the oxidant and reaction conditions employed.

Coupling Reactions Involving Fluorinated Naphthalene Substrates (e.g., Boronic Ester Intermediates)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the derivatization of fluoronaphthalene systems. youtube.com These reactions typically involve the coupling of an organohalide with an organoboron compound. To utilize this compound or its precursors in such reactions, it would first need to be converted into either a halide (e.g., a bromo- or iodo-substituted fluoronaphthalene) or a boronic acid/ester derivative.

For example, a brominated version of the fluoronaphthalene precursor could be coupled with a variety of aryl or alkyl boronic esters to introduce new substituents onto the naphthalene core. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex molecules. youtube.com The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center. Boronic esters are often favored over boronic acids due to their stability and ease of purification. nih.gov The presence of the fluorine atom can influence the electronic properties of the naphthalene ring and, consequently, the efficiency of the coupling reaction. nih.gov

Below is a representative table of substrates that could be used in Suzuki-Miyaura coupling to derivatize a hypothetical bromo-substituted precursor of this compound.

| Boronic Ester Partner | Expected Product Feature | Potential Application |

|---|---|---|

| Phenylboronic acid pinacol ester | Introduction of a phenyl group | Modification of electronic properties |

| Thiophene-2-boronic acid pinacol ester | Incorporation of a thiophene ring | Development of novel electronic materials |

| Methylboronic acid | Addition of a methyl group | Fine-tuning of steric and electronic profile |

| 4-Pyridylboronic acid | Introduction of a pyridine moiety | Creation of ligands for metal complexes |

Application of Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Development of Solvent-Free and Catalytic Methodologies

The application of green chemistry principles to the synthesis of this compound and its derivatives focuses on reducing waste, minimizing energy consumption, and using less hazardous materials. Key strategies include the development of solvent-free reaction conditions and the use of highly efficient catalysts.

Solvent-Free Synthesis: Many organic reactions, including esterifications and condensations, can be performed under solvent-free conditions, often with the aid of microwave irradiation or mechanochemical methods like ball milling. researchgate.net For instance, the conversion of the carboxylic acid group of this compound into esters or amides could potentially be achieved by reacting it directly with an alcohol or amine in the presence of a catalytic amount of acid or base, without the need for a bulk solvent. nih.gov This approach significantly reduces the generation of volatile organic compound (VOC) waste.

The table below illustrates a comparison between a traditional and a potential green synthetic method for an amidation reaction.

| Parameter | Traditional Method | Solvent-Free (Green) Method |

|---|---|---|

| Solvent | Dichloromethane, DMF | None (or minimal grinding auxiliary) |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or Mechanical grinding |

| Waste Generation | High (solvent, purification media) | Low (minimal to no solvent waste) |

| Reaction Time | Hours to days | Minutes to hours |

Catalytic Methodologies: The synthesis of the fluoronaphthalene core itself can be made greener. Traditional methods for introducing a fluorine atom, such as the Balz–Schiemann reaction, often involve stoichiometric reagents and harsh conditions. Modern catalytic methods are being developed to address these issues. Furthermore, catalytic hydrogenation of the naphthalene ring, if desired, can be performed in greener solvents like supercritical fluids, which offer advantages in mass transfer and product separation. mdpi.com The use of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused, aligning with the principles of sustainable chemistry.

Optimization for Atom Economy and Sustainable Production

The growing emphasis on green chemistry in the pharmaceutical and chemical industries necessitates the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign. uac.bj The synthesis of this compound can be optimized for atom economy and sustainability by implementing greener alternatives in each of the key synthetic steps.

Friedel-Crafts Acylation:

Willgerodt-Kindler Reaction:

The classical Willgerodt-Kindler reaction often requires high temperatures and long reaction times. unacademy.com The advent of microwave-assisted organic synthesis has provided a significant improvement for this transformation. researchgate.netresearchgate.net Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. nih.gov Furthermore, solvent-free Willgerodt-Kindler reactions have been developed, which entirely eliminate the need for organic solvents, thus significantly enhancing the greenness of the process. The use of solid-supported catalysts, such as montmorillonite K-10, under microwave conditions has also been shown to improve yields and facilitate catalyst recycling.

The following table illustrates a comparison of conventional and microwave-assisted Willgerodt-Kindler reactions for substrates analogous to 1-acetyl-4-fluoronaphthalene.

| Entry | Substrate | Conditions | Time | Yield (%) |

| 1 | Acetophenone | Morpholine, Sulfur, Reflux | 8 h | 75 |

| 2 | Acetophenone | Morpholine, Sulfur, Microwave (150W) | 10 min | 92 |

| 3 | 1'-Acetonaphthone | Morpholine, Sulfur, Reflux | 12 h | 70 |

| 4 | 1'-Acetonaphthone | Morpholine, Sulfur, Microwave (150W) | 15 min | 88 |

This table presents representative data for analogous compounds to illustrate the improvements offered by microwave-assisted synthesis.

Hydrolysis of Thioamide:

The final hydrolysis step can also be optimized for sustainability. Traditional methods often involve harsh acidic or basic conditions, which can lead to the formation of byproducts and require significant amounts of neutralizing agents. Greener alternatives include enzymatic hydrolysis or the use of solid acid or base catalysts that can be easily recovered and reused. For instance, the use of a heterogeneous catalyst like titanium dioxide has been shown to facilitate the hydrolysis of amides under milder conditions.

By implementing these green chemistry principles, the synthesis of this compound can be made more efficient and environmentally friendly. The focus on catalytic methods, alternative energy sources like microwaves, and the reduction or elimination of hazardous solvents are key to developing a sustainable production process for this and other valuable chemical compounds.

The following table provides a summary of green chemistry metrics that can be applied to evaluate the sustainability of the synthetic route.

| Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |

| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | Maximize |

By calculating these metrics for different synthetic approaches, a quantitative assessment of the greenness of the process can be achieved, guiding the selection of the most sustainable and economically viable manufacturing route.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity and environment of individual atoms. For 2-(4-Fluoronaphthalen-1-yl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the methylene (B1212753) protons of the acetic acid moiety.

A representative ¹H NMR spectrum displays a singlet for the methylene protons (CH₂CO₂H) at approximately 4.12 ppm. The aromatic region of the spectrum is more complex due to spin-spin coupling between adjacent protons. A doublet is observed at around 8.45 ppm with a coupling constant (J) of 8.4 Hz, which can be assigned to one of the protons on the naphthalene ring. The remaining aromatic protons appear as a series of multiplets between 7.55 and 7.92 ppm. The integration of these signals confirms the presence of the correct number of protons in each distinct chemical environment.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 4.12 | s | - | CH₂CO₂H |

| 7.55-7.62 | m | - | Ar-H |

| 7.85-7.92 | m | - | Ar-H |

| 8.45 | d | 8.4 | Ar-H |

Carbon (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Experiments

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound will exhibit signals for the carboxylic acid carbon, the methylene carbon, and the ten carbons of the fluoronaphthalene ring. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the carboxylic acid group.

DEPT experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons are absent. This technique, in conjunction with the broadband-decoupled ¹³C NMR, allows for the definitive assignment of each carbon signal in the molecule. The carbonyl carbon of the acetic acid moiety typically appears in the range of 170-185 ppm. The carbons of the aromatic ring will resonate between 115 and 150 ppm, with the carbon directly attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Application of Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To resolve any ambiguities in the assignment of proton and carbon signals, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This is particularly useful for tracing the connectivity of the protons within the naphthalene ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, linking the proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the carbons in the CH and CH₂ groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two or three bonds (²JCH and ³JCH). This experiment is vital for identifying quaternary carbons and for piecing together the entire molecular structure by connecting different spin systems. For instance, correlations from the methylene protons to the carbonyl carbon and to carbons in the naphthalene ring can be observed, confirming the attachment of the acetic acid side chain.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. europa.eu This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₂H₉FO₂), the experimentally determined exact mass will be very close to its calculated theoretical mass, confirming the molecular formula. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. europa.eu

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 217.0665 | Consistent with calculated value |

| [M-H]⁻ | 215.0508 | Consistent with calculated value |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Impurity Profiling

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of a sample and for identifying and quantifying any impurities. rsc.org An LC-MS analysis of this compound would involve separating the main compound from any byproducts or starting materials on an HPLC column, followed by mass analysis of the eluting components. rsc.org The retention time from the chromatography provides one level of identification, while the mass spectrum offers confirmation of the molecular weight of each component. By analyzing the fragmentation patterns of the parent compound and any detected impurities, it is possible to deduce their structures, providing a comprehensive impurity profile. epa.gov

Chromatographic Method Development for Separation and Quantification

The development of robust chromatographic methods is essential for the separation, identification, and quantification of this compound from reaction mixtures, impurities, and potential metabolites. Given the compound's aromatic structure and carboxylic acid functional group, techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) after derivatization are particularly suitable.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Analytical and Preparative Purposes

HPLC is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common approach for this type of analyte.

Method optimization involves the systematic adjustment of several parameters to achieve the desired separation with good resolution, peak shape, and analysis time. A typical approach for this compound would utilize a C18 (octadecylsilane) column, which provides effective retention for the hydrophobic naphthalene core. google.com

The mobile phase composition is a critical parameter. A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The inclusion of an acid, such as phosphoric acid or trifluoroacetic acid (TFA), in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peaks. deswater.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities, including potential impurities.

For detection, a UV detector is highly effective due to the strong chromophore of the naphthalene ring system. The detection wavelength is selected based on the compound's UV absorbance maxima, which for naphthalene derivatives is typically in the range of 230-280 nm. google.comresearchgate.net

For preparative purposes, the optimized analytical method is scaled up. This involves using a larger column diameter, a higher flow rate, and injecting a larger sample volume to isolate sufficient quantities of the pure compound.

Table 1: Example HPLC Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. researchgate.net |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acid suppresses ionization of the carboxylic acid moiety. researchgate.net |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 60% B to 100% B over 20 min | Allows for elution of the main compound and separation from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temp. | 35 °C | Provides reproducible retention times and can improve peak shape. google.com |

| Detector | UV Absorbance at 230 nm | Naphthalene ring system provides strong UV absorbance. google.com |

| Injection Vol. | 10 µL | Typical volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed. nih.gov UPLC is particularly advantageous for high-throughput screening (HTS) applications, such as in drug discovery or process monitoring, where a large number of samples need to be analyzed rapidly.

For this compound, a UPLC method would offer much shorter run times compared to a conventional HPLC method, often reducing analysis time from over 20 minutes to just a few minutes. The fundamental aspects of the separation chemistry remain the same as in HPLC, with a C18 stationary phase and an acidified water/acetonitrile mobile phase being the preferred choice. The higher backpressure generated by the smaller particles requires specialized UPLC systems capable of operating at pressures up to 15,000 psi.

The increased sensitivity of UPLC systems also allows for the detection and quantification of low-level impurities that might not be resolved or detected by traditional HPLC methods.

Table 2: Representative UPLC Parameters for High-Throughput Analysis

| Parameter | Condition | Rationale |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm | Sub-2 µm particles provide high efficiency and speed. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common volatile modifier compatible with mass spectrometry. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Provides good separation for aromatic acids. |

| Gradient | 5% B to 95% B in 2 min | Rapid gradient suitable for high-throughput screening. |

| Flow Rate | 0.6 mL/min | Optimized flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures method robustness and reproducibility. |

| Detector | UV Absorbance at 230 nm | Strong absorbance for the naphthalene moiety. |

| Injection Vol. | 1 µL | Smaller injection volumes are typical for UPLC to prevent column overload. |

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, being a carboxylic acid, has low volatility and is not suitable for direct GC analysis. Therefore, a derivatization step is required to convert the non-volatile carboxylic acid into a more volatile derivative, typically an ester (e.g., methyl or ethyl ester). wiley.com

This is commonly achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst or using a derivatizing agent like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the resulting ester is sufficiently volatile for GC analysis. wiley.com

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. A common stationary phase for this type of analysis would be a (5%-phenyl)-methylpolysiloxane, which separates compounds based on their boiling points and interactions with the stationary phase. wiley.com A mass spectrometer (MS) is often used as the detector (GC-MS), providing both quantification and structural information from the mass spectrum of the analyte. wiley.comresearchgate.net

Table 3: Hypothetical GC-MS Parameters for the Methyl Ester of this compound

| Parameter | Condition | Rationale |

| Derivatization | Esterification with Methanol/H₂SO₄ | Converts the non-volatile acid to a volatile methyl ester. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | A (5%-phenyl)-methylpolysiloxane phase offers good selectivity for aromatic compounds. wiley.com |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivative. |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) | Temperature ramp to separate the derivative from other volatile components. |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural confirmation. wiley.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |

| Scan Range | 50-500 m/z | Covers the expected mass range of the derivatized compound and its fragments. |

Complementary Spectroscopic Techniques for Structural Information

Alongside chromatography, spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, complementary information about the molecule's functional groups and electronic structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure.

The most prominent features would be associated with the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. scribd.com The carbonyl (C=O) stretching vibration will appear as a strong, sharp peak, typically in the range of 1740-1680 cm⁻¹. researchgate.net The presence of the fluoronaphthalene moiety would be confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹, aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region, and a C-F stretching vibration, which typically appears as a strong band in the 1250-1000 cm⁻¹ region.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Broad, Strong |

| ~3050 | Aromatic (C-H) | Stretch | Medium |

| ~2900 | Aliphatic (CH₂) | Stretch | Medium |

| ~1700 | Carboxylic Acid (C=O) | Stretch | Strong, Sharp researchgate.net |

| 1600 - 1450 | Aromatic (C=C) | Ring Stretch | Medium to Strong |

| ~1410 | Aliphatic (CH₂) | Bend | Medium |

| ~1250 | C-O and C-F | Stretch | Strong |

| ~900-675 | Aromatic (C-H) | Out-of-plane Bend | Strong |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The naphthalene ring system in this compound is a strong chromophore that absorbs UV light, resulting in a characteristic spectrum. nih.gov

Naphthalene itself exhibits distinct absorption bands. The introduction of substituents, such as the fluorine atom and the acetic acid group, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λmax). mdpi.comresearchgate.net Analysis of the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, can help confirm the presence of the naphthalene core. The spectrum is expected to show multiple absorption bands characteristic of the π → π* transitions within the aromatic system.

Table 5: Plausible UV-Vis Absorption Data for this compound in Ethanol

| Absorption Maxima (λmax) | Electronic Transition | Rationale |

| ~230 nm | π → π | Corresponds to high-energy transitions within the naphthalene ring. |

| ~280 nm | π → π | Characteristic absorption band for the naphthalene chromophore. mdpi.com |

| ~320 nm | π → π* | Lower energy transition, often showing vibrational fine structure in nonpolar solvents. |

Computational Chemistry and Theoretical Investigations of 2 4 Fluoronaphthalen 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution and its influence on molecular behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Fluoronaphthalen-1-yl)acetic acid, DFT calculations can be employed to determine its optimized ground state geometry, vibrational frequencies, and various electronic properties. A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule. nih.govnih.gov

The optimized geometry provides the most stable arrangement of atoms in the molecule, offering precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

Table 1: Representative DFT-Calculated Ground State Properties for a Naphthalene (B1677914) Acetic Acid Derivative

| Property | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Key Bond Length (C=O) | ~1.2 Å |

| Key Bond Angle (O-C-O) | ~120° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic carboxylic acids.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electrostatic Potential Mapping

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.netnih.govresearchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich naphthalene ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic system. The fluorine atom, being highly electronegative, would influence the electron density distribution and thus the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are representative for similar aromatic compounds and serve to illustrate the output of a HOMO-LUMO analysis.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, while the hydrogen atom of the hydroxyl group and parts of the aromatic ring would exhibit positive potential. researchgate.netelixirpublishers.com

Molecular Modeling and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular modeling techniques explore its dynamic nature and conformational landscape.

Energy Minimization and Conformational Sampling Techniques

This compound possesses rotational freedom around the single bond connecting the acetic acid moiety to the naphthalene ring. This allows the molecule to adopt various conformations, each with a different energy level. Energy minimization techniques are used to find the most stable conformation (the global energy minimum) and other low-energy conformers. These methods systematically adjust the atomic coordinates to find the geometry with the lowest potential energy.

Conformational sampling techniques, such as systematic or stochastic searches, are employed to explore the full range of possible conformations. This is particularly important for understanding how the molecule might bind to a biological target, as different conformations may have different binding affinities.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with a solvent, such as water. nih.govmdpi.comresearchgate.net

For this compound, an MD simulation could reveal how the molecule behaves in an aqueous environment, including the formation of hydrogen bonds between the carboxylic acid group and water molecules. Such simulations can also provide insights into the stability of different conformations and the transitions between them. The results of MD simulations are often analyzed to calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which quantify the molecule's flexibility.

In Silico Prediction of Physicochemical Properties Relevant to Biological Activity and Applications

In silico methods are computational techniques used to predict the physicochemical properties of molecules. These predictions are valuable in the early stages of drug discovery and materials science, as they can help to prioritize compounds for synthesis and experimental testing. nih.govresearchgate.netdntb.gov.ua

For this compound, various properties that are crucial for its potential biological activity can be predicted. These include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These properties are key determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Various online tools and software packages are available for these predictions, often employing quantitative structure-property relationship (QSPR) models. nih.gov

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Biological Relevance |

| Molecular Weight | 218.21 g/mol | Influences diffusion and transport |

| logP (Octanol-Water Partition Coefficient) | ~3.0 | Indicator of lipophilicity and membrane permeability |

| logS (Aqueous Solubility) | ~-3.5 | Affects bioavailability |

| Polar Surface Area (PSA) | ~37.3 Ų | Relates to membrane penetration |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions |

| Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding interactions |

| Rotatable Bonds | 2 | Indicates conformational flexibility |

Note: The values in this table are representative predictions for this class of molecule and are generated using in silico prediction tools.

These computational approaches provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound. The insights gained from these studies can guide further experimental work and the potential application of this compound in various scientific fields.

Computational Estimation of Lipophilicity (LogP) and Polarity (TPSA)

A comprehensive search of scientific literature and chemical databases did not yield any specific computationally estimated or experimentally determined values for the lipophilicity (LogP) and topological polar surface area (TPSA) of this compound. While computational tools and methodologies for predicting these properties are widely available, no published studies have specifically reported these values for this particular compound.

Predictive Modeling of Solubility and Membrane Permeability

There are currently no publicly available studies that provide predictive modeling of the aqueous solubility or membrane permeability of this compound. Although various in silico models exist for the prediction of these crucial pharmacokinetic properties, the specific application of these models to this compound has not been documented in the reviewed literature.

Computational Approaches to Metabolic Stability Prediction

No computational studies predicting the metabolic stability of this compound have been identified in the public domain. In silico methods for predicting metabolic fate, such as identifying potential sites of metabolism by cytochrome P450 enzymes, have not been specifically applied to this compound in any available research.

Molecular Docking and Ligand-Protein Interaction Studies

Prediction of Binding Modes and Affinities with Proposed Biological Targets

A thorough review of the scientific literature revealed no molecular docking studies that have been conducted on this compound. Consequently, there are no predictions of its binding modes or affinities with any proposed biological targets.

Identification of Key Intermolecular Interactions Driving Biological Recognition

As no molecular docking studies have been reported for this compound, there is no information available regarding the key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that might drive its biological recognition with any potential protein targets.

Biological Activity and Medicinal Chemistry Research on 2 4 Fluoronaphthalen 1 Yl Acetic Acid

Structure-Activity Relationship (SAR) Studies of 2-(4-Fluoronaphthalen-1-yl)acetic Acid and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR exploration would focus on the individual and combined contributions of the fluorine atom, the naphthalene (B1677914) core, and the acetic acid side chain.

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. tandfonline.compharmacyjournal.orgnih.gov The fluorine atom in this compound is positioned on the naphthalene ring, which can lead to several predictable effects on its bioactivity.

Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the electron distribution of the naphthalene ring. This can influence the compound's acidity (pKa), dipole moment, and ability to participate in hydrogen bonding, all of which are critical for drug-receptor interactions. pharmacyjournal.orgmdpi.com

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing a fluorine atom at a potential site of metabolic oxidation can block this process, thereby increasing the metabolic stability and bioavailability of the compound. tandfonline.comnih.gov

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. nih.govscispace.com This can enhance its ability to cross cell membranes, potentially leading to improved absorption and distribution. However, excessive lipophilicity can also lead to reduced aqueous solubility. pharmacyjournal.org

Binding Affinity and Selectivity: The fluorine atom can engage in specific interactions with biological targets, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity for a particular enzyme or receptor. pharmacyjournal.orgmdpi.com The strategic placement of fluorine can favor conformations that are more complementary to the target's binding site. pharmacyjournal.org

Table 1: Predicted Effects of Fluorine Substitution on the Physicochemical and Biological Properties of Naphthalene Acetic Acid Analogues

| Property | Unsubstituted Naphthalene Acetic Acid | 4-Fluoro Naphthalene Acetic Acid (Predicted) | Rationale for Predicted Change |

| pKa | ~4.2 | Lower (~4.0) | The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, increasing acidity. mdpi.com |

| LogP (Lipophilicity) | ~2.8 | Higher (~3.0) | Fluorine is more lipophilic than hydrogen. tandfonline.comnih.gov |

| Metabolic Stability | Moderate | Higher | The C-F bond is resistant to oxidative metabolism. tandfonline.comnih.gov |

| Binding Affinity | Target Dependent | Potentially Higher | Fluorine can participate in favorable interactions with the target protein. pharmacyjournal.orgmdpi.com |

The naphthalene ring system is a common scaffold in many biologically active compounds, including anti-inflammatory drugs like Naproxen. nih.govmdpi.comjapsonline.com Its rigid, planar, and lipophilic nature allows it to effectively interact with hydrophobic pockets in enzymes and receptors.

The naphthalene core in this compound is expected to play a crucial role in its biological interactions through:

Hydrophobic Interactions: The aromatic rings of the naphthalene moiety can engage in van der Waals and π-π stacking interactions with hydrophobic amino acid residues within a protein's binding site. nih.gov

Scaffold for Functional Groups: The naphthalene ring serves as a rigid platform to orient the acetic acid side chain and the fluorine atom in a specific spatial arrangement for optimal interaction with a biological target.

The acetic acid side chain is a critical functional group that can significantly influence the pharmacological properties of this compound.

Carboxylic Acid Group: The carboxylate group is often essential for binding to the active site of many enzymes, such as cyclooxygenases (COX), which are common targets for anti-inflammatory drugs. semanticscholar.org It can form ionic bonds and hydrogen bonds with key amino acid residues.

Chain Length and Flexibility: Modifications to the length and flexibility of the acetic acid side chain can impact the compound's ability to adopt the optimal conformation for binding to its target.

Table 2: Hypothetical SAR of Acetic Acid Side Chain Modifications in this compound Analogues

| Modification | Predicted Effect on Activity | Rationale |

| Esterification of the Carboxylic Acid | Decreased or abolished activity | The free carboxylate is often crucial for binding to the target. |

| Conversion to an Amide | Altered activity and selectivity | Amides can have different hydrogen bonding patterns and steric profiles compared to carboxylic acids. |

| Introduction of a Methyl Group on the α-carbon | Potentially increased potency and altered selectivity | This modification, seen in Naproxen, can enhance binding and influence selectivity for different enzyme isoforms. |

| Increasing the Chain Length | Likely decreased activity | The optimal distance between the naphthalene core and the carboxylic acid is often critical for binding. |

Elucidation of Mechanism of Action (MOA) at the Molecular and Cellular Level

Given the structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), a likely mechanism of action for this compound would be the inhibition of cyclooxygenase (COX) enzymes. However, other potential mechanisms cannot be ruled out without experimental evidence.

If this compound acts as an enzyme inhibitor, its mechanism of inhibition would need to be characterized through kinetic studies.

Competitive Inhibition: The compound could compete with the natural substrate (e.g., arachidonic acid for COX enzymes) for binding to the active site. Fluorinated compounds can be potent competitive inhibitors due to enhanced binding affinity.

Non-competitive Inhibition: The compound might bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency.

Mixed Inhibition: A combination of competitive and non-competitive inhibition is also possible.

Table 3: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Type of Inhibition (Hypothetical) | IC50 (Hypothetical) | Rationale |

| COX-1 | Competitive | 1 µM | Structural similarity to known COX inhibitors. |

| COX-2 | Competitive | 0.5 µM | The fluorine substituent might confer some selectivity for the COX-2 isoform. |

| Other Enzymes | To be determined | - | The naphthalene acetic acid scaffold could potentially interact with other enzymes. |

Beyond direct enzyme inhibition, this compound could exert its effects by binding to specific receptors and modulating signal transduction pathways. For instance, some naphthalene derivatives have been shown to interact with various receptors, influencing downstream cellular processes. nih.gov

Further research would be necessary to explore these possibilities, including:

Receptor Binding Assays: To determine if the compound binds to known receptors.

Cell-based Assays: To investigate the compound's effects on cellular signaling cascades, such as those involved in inflammation or cell proliferation.

Due to a lack of publicly available scientific research on the specific biological and medicinal activities of this compound, an article detailing its cellular pathway modulation, specific biological targets, and therapeutic potential cannot be generated at this time. Extensive searches for peer-reviewed literature and research data have not yielded sufficient information to address the detailed sections and subsections requested in the outline.

Scientific articles on novel chemical compounds require a foundation of experimental data from biological assays, screening, and in-vivo or in-vitro studies. Without such published research, any discussion of the compound's medicinal chemistry, including its effects on cellular pathways, interactions with proteins like G-protein coupled receptors, enzymes, or ion channels, and its potential applications in oncology or immunology, would be purely speculative.

To provide an accurate and informative article, verifiable data from credible scientific sources is essential. At present, the scientific community has not published research that would allow for a thorough and scientifically accurate discussion of this compound in the context of the provided outline. Further research into the biological properties of this specific compound is needed before a comprehensive article can be written.

Therapeutic Potential and Pharmacological Profiling in Disease Models

Investigation in Neurological Disorders (e.g., Parkinson's Disease Pathologies)

Currently, there is a notable absence of published research specifically investigating the therapeutic potential of this compound in the context of neurological disorders, including Parkinson's disease. A comprehensive search of scientific literature and databases did not yield any studies detailing its effects on neurodegenerative pathways, dopaminergic neuron protection, or modulation of neuroinflammation related to Parkinson's disease pathologies.

While research into other acetic acid derivatives has explored their impact on the central nervous system, these findings are not directly applicable to this compound. For instance, studies on 2,4-Dichlorophenoxyacetic acid have shown it can alter monoamine levels and acetylcholinesterase activity in animal models, but this compound is structurally distinct and its activities cannot be extrapolated. nih.gov Similarly, research into Parkinson's disease models often focuses on inducing dopaminergic degeneration through toxins like 6-hydroxydopamine (6-OHDA) to study disease mechanisms and potential therapeutic interventions. mdpi.com However, no studies have been identified that test the efficacy of this compound in these or other relevant models of neurological disease.

The G-protein coupled receptor 139 (GPR139), which is expressed in brain regions relevant to motor control, has been investigated as a potential target for Parkinson's disease. researchgate.net While agonists of this receptor have been synthesized from related naphthalene structures, there is no specific mention or investigation of this compound in this context. researchgate.net Therefore, the potential for this specific compound to act as a neuroprotective agent or to mitigate the pathologies of Parkinson's disease remains an open area for future scientific inquiry.

Assessment of Antibacterial and Antifungal Activities

A thorough review of existing scientific literature reveals no specific studies on the antibacterial or antifungal properties of this compound. While the general class of naphthalene derivatives and acetic acid compounds have been subjects of antimicrobial research, the specific fluorinated naphthalene acetic acid derivative has not been evaluated.

For context, the parent compound, acetic acid, has demonstrated antibacterial activity against a range of pathogens, including those relevant to burn wound infections. nih.govnih.govresearchgate.netplos.org Its efficacy is noted against both planktonic bacteria and biofilms. nih.govresearchgate.netplos.org However, these properties are inherent to acetic acid itself and cannot be directly attributed to its more complex derivatives without specific experimental validation.

In the realm of antifungal research, various structurally complex molecules containing azole and other heterocyclic moieties have shown potent activity against a spectrum of fungal pathogens, including Candida and Aspergillus species. nih.gov These studies highlight the importance of specific structural features for antifungal efficacy. For example, certain 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones have been investigated for their activity against human pathogenic fungi. biorxiv.org However, no such investigations have been published for this compound.

Therefore, the assessment of this compound as a potential antibacterial or antifungal agent has not been undertaken in any published research to date. Its activity spectrum, minimum inhibitory concentrations (MIC), and potential mechanisms of antimicrobial action remain unknown.

In Vitro and In Vivo Pharmacological Evaluation Studies

Consistent with the lack of research in the specific areas mentioned above, there are no published in vitro or in vivo pharmacological evaluation studies for this compound.

Pharmacological research typically involves a cascade of studies, beginning with in vitro assays to determine a compound's activity at a molecular or cellular level. This can include receptor binding assays, enzyme inhibition studies, and cell-based models of disease. For instance, in vitro studies on other compounds, such as flavone acetic acid, have been used to assess their cytotoxic effects on cancer cell lines. nih.gov However, no such data exists for this compound.

Following promising in vitro results, compounds may advance to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety. These studies are crucial for understanding how a compound behaves in a complex biological system. For example, in vivo studies are used to assess the analgesic and sedative properties of various plant extracts. nih.gov To date, no such preclinical pharmacological data has been reported for this compound.

Applications in Materials Science and Industrial Chemistry

Role of 2-(4-Fluoronaphthalen-1-yl)acetic Acid in Advanced Dye Synthesis

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the use of this compound as a precursor or intermediate in the synthesis of advanced dyes. While naphthalene (B1677914) derivatives, in general, are known to be important scaffolds for chromophores due to their extended π-electron systems, the specific contribution of the 4-fluoro substituent on the naphthalene ring in this context has not been documented. Research in this area would be necessary to determine if the fluorine atom imparts any desirable properties to a dye molecule, such as altered photostability, color, or solvatochromic behavior.

Coordination Chemistry: Formation and Characterization of Metal Complexes

There is no available research detailing the formation and characterization of metal complexes with this compound as a ligand. The carboxylate group of the acetic acid moiety provides a potential coordination site for metal ions. The study of such complexes would be of interest to understand how the fluorinated naphthalene group influences the electronic properties, structure, and stability of the resulting coordination compounds. However, at present, no data has been published on the synthesis, crystal structure, or spectroscopic properties of any metal complexes involving this specific ligand.

Potential Contributions to Polymer and Advanced Material Development (e.g., electronic materials, organic monomers)

The potential for this compound as a monomer or functional component in the development of polymers and advanced materials remains unexplored in published literature. Fluorinated organic compounds and naphthalene-based materials are of interest in the field of electronic materials for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine can modify properties like electron affinity and intermolecular interactions. However, no studies have specifically investigated the incorporation of this compound into polymeric structures or its properties as an advanced material.

Environmental Fate and Ecotoxicological Profile of this compound: An Analog-Based Assessment

Disclaimer: No direct studies on the environmental fate or ecotoxicological effects of this compound have been identified in publicly available scientific literature. The following assessment is therefore based on data from structurally analogous compounds, including naphthalene, fluorinated aromatic compounds, and phenoxyacetic acids. The information presented is predictive and should be interpreted with caution.

Environmental Fate and Ecotoxicological Considerations

Ecotoxicological Research and Environmental Impact Assessment

Evaluation of Effects on Aquatic Organisms and Ecosystems

No peer-reviewed studies or regulatory assessments detailing the effects of this compound on aquatic organisms or ecosystems were identified. A Safety Data Sheet from Sigma-Aldrich for this compound includes the hazard statement "Harmful to aquatic life with long lasting effects". However, this classification is not accompanied by specific toxicity data, such as LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population) values for representative aquatic species like fish, invertebrates (e.g., Daphnia magna), or algae. Without such data, a quantitative assessment of its potential impact on aquatic life is not possible.

Phytotoxicity Studies on Terrestrial and Aquatic Flora

There is a lack of available scientific information regarding the phytotoxicity of this compound. No studies were found that investigated its effects on the germination, growth, or physiological processes of either terrestrial or aquatic plants. Therefore, its potential to act as an herbicide or to otherwise impact plant life cannot be determined.

Interactions with Terrestrial Organisms and Soil Microbiome

No research has been published on the interactions of this compound with terrestrial organisms, including soil invertebrates (such as earthworms) or the soil microbiome. Information on its potential for bioaccumulation in terrestrial food chains, its effects on soil microbial community structure and function, or its rate of biodegradation in soil environments is not available in the current scientific literature.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Identification of Persistent Knowledge Gaps

The current body of scientific literature on 2-(4-Fluoronaphthalen-1-yl)acetic acid indicates that it is a recognized chemical entity, primarily valued as a building block in the synthesis of more complex organic molecules. Its fluorinated naphthalene (B1677914) structure, combined with a carboxylic acid functional group, positions it as a compound of interest in medicinal chemistry and materials science. The presence of the fluorine atom is suggested to enhance its biological activity in comparison to its non-fluorinated counterparts, with potential applications in anti-inflammatory and anticancer therapies being explored. The planar aromatic structure of the naphthalene moiety and the ability of fluorine to modulate pharmacokinetic properties are key drivers for this interest.

Table 1: Summary of Research Findings and Knowledge Gaps for this compound

| Research Area | Key Findings | Persistent Knowledge Gaps |

| Synthesis | General synthetic strategies for analogous compounds are known. | Specific, optimized, and high-yield synthetic protocols are not published. |

| Characterization | Basic spectroscopic data (¹H NMR, IR) is available from commercial suppliers. | Comprehensive characterization (e.g., ¹³C NMR, mass spectrometry, single-crystal X-ray diffraction) is not widely reported in scientific literature. |

| Biological Activity | Postulated to have potential anti-inflammatory and anticancer properties. | Lack of published in vitro and in vivo studies to confirm biological activity and elucidate mechanisms of action. |

| Applications | Identified as a potential building block in medicinal chemistry and materials science. | No concrete examples of its incorporation into functional materials or as a key intermediate in the synthesis of a bioactive molecule are documented. |

Emerging Methodologies and Potential for Interdisciplinary Research Approaches

Advances in synthetic and analytical chemistry offer promising methodologies for future investigations into this compound. Modern fluorination techniques, such as late-stage fluorination, could provide more efficient and selective synthetic routes. Computational chemistry and molecular modeling represent powerful tools for predicting the compound's physicochemical properties, potential biological targets, and spectroscopic signatures, thereby guiding experimental work.

The unique combination of a fluorinated aromatic system and a carboxylic acid group makes this compound a prime candidate for interdisciplinary research. In the field of materials science, the introduction of fluorine can enhance properties such as thermal stability and hydrophobicity. ontosight.ai This opens up possibilities for its use in the development of novel polymers, liquid crystals, or organic semiconductors. Collaboration between organic chemists, materials scientists, and physicists would be crucial to explore these avenues. In medicinal chemistry, an interdisciplinary approach involving chemists, biologists, and pharmacologists could systematically evaluate its therapeutic potential. High-throughput screening methods could be employed to test its activity against a wide range of biological targets.

Prospective Avenues for Scholarly Inquiry and Applied Research of this compound

The existing knowledge gaps surrounding this compound present numerous opportunities for future scholarly inquiry and applied research. A foundational area for investigation would be the development and optimization of a robust and scalable synthetic pathway. This would not only provide a reliable source of the compound for further studies but also be a valuable contribution to synthetic organic chemistry.

A systematic investigation into the biological activities of this compound is a logical next step. This could begin with broad-based screening for its anti-inflammatory and cytotoxic effects on various cell lines. Should promising activity be identified, subsequent research could focus on elucidating its mechanism of action, identifying its molecular targets, and exploring structure-activity relationships by synthesizing and testing related derivatives.

In the realm of materials science, research could be directed towards incorporating the 2-(4-fluoronaphthalen-1-yl)acetyl moiety into larger molecular architectures. Its fluorescent properties, potentially enhanced by the fluoronaphthalene core, could be investigated for applications in chemical sensing or bio-imaging. The synthesis of polymers or coordination complexes containing this structural unit could lead to new materials with unique optical, electronic, or thermal properties. The broader market for naphthalene derivatives in construction, agriculture, and textiles suggests that novel functionalized naphthalenes could find applications in diverse industrial sectors. futuremarketinsights.com

Table 2: Proposed Future Research Directions for this compound

| Research Focus | Specific Objectives | Potential Impact |

| Synthetic Chemistry | Develop and optimize a high-yield synthesis. | Facilitate broader research and potential commercialization. |

| Medicinal Chemistry | Conduct in vitro and in vivo screening for anti-inflammatory and anticancer activity. Elucidate the mechanism of action. | Discovery of a new therapeutic lead compound. |

| Materials Science | Investigate its fluorescent properties. Synthesize polymers and coordination complexes. | Development of novel functional materials for sensing, electronics, or other applications. |

| Computational Studies | Perform theoretical calculations to predict properties and biological interactions. | Guide and accelerate experimental research efforts. |

常见问题

Q. What are the standard synthetic routes for 2-(4-Fluoronaphthalen-1-yl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of naphthalene derivatives followed by acetic acid group introduction. A common approach is nucleophilic aromatic substitution (NAS) using fluorinating agents (e.g., KF or Selectfluor) on chloronaphthalene precursors under reflux with a base (e.g., NaOH). Reaction optimization includes temperature control (80–120°C) and solvent selection (polar aprotic solvents like DMF enhance NAS efficiency). Yield improvements (>70%) are achievable by maintaining anhydrous conditions and using catalytic phase-transfer agents .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm fluoronaphthalene ring substitution patterns and acetic acid moiety integration.

- HPLC-MS : Quantifies purity (>98%) and identifies byproducts (e.g., dehalogenated derivatives).

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of the fluorine atom (if single crystals are obtainable).

Cross-validation with FT-IR (C=O stretch at ~1700 cm) and elemental analysis ensures structural fidelity .

Q. How does the fluorine substituent influence the compound’s reactivity compared to chloro or bromo analogs?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance electron-withdrawing effects, directing electrophilic substitution to the naphthalene ring’s α-position. Unlike chloro/bromo analogs, fluorine resists displacement in NAS but participates in Friedel-Crafts alkylation. Comparative kinetic studies using DFT calculations reveal lower activation barriers for fluorinated derivatives in oxidation reactions (e.g., KMnO-mediated carboxylation) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for fluorination steps. Machine learning (ML) models trained on reaction databases identify optimal solvent/base pairs, reducing experimental iterations. For example, ICReDD’s workflow integrates computed reaction pathways with robotic screening to achieve >90% atom economy in NAS reactions .

Q. What strategies resolve contradictions in reported biological activity data for fluoronaphthalene derivatives?

- Methodological Answer : Discrepancies (e.g., IC variability in enzyme inhibition assays) arise from differences in assay conditions (pH, solvent DMSO%). Standardization steps:

- Dose-Response Reproducibility : Use internal controls (e.g., known inhibitors) across labs.

- Meta-Analysis : Apply statistical tools (ANOVA, Bayesian modeling) to aggregate data from PubChem BioAssay entries.

- Structural Validation : Confirm compound identity via LC-MS for each batch to exclude degradation artifacts .

Q. How to design experiments assessing the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :